1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione
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Overview
Description
1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of anthracene with phthalic anhydride, followed by oxidation.
Thioether Formation: The naphthalen-2-ylthio and pentylthio groups are introduced via nucleophilic substitution reactions. This involves the reaction of the anthraquinone core with naphthalen-2-thiol and pentanethiol in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The thioether groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthraquinone derivatives.
Scientific Research Applications
1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 1-(Naphthalen-2-ylthio)anthracene-9,10-dione
- 5-(Pentylthio)anthracene-9,10-dione
- 1-(Naphthalen-2-ylthio)-5-(methylthio)anthracene-9,10-dione
Comparison: 1-(Naphthalen-2-ylthio)-5-(pentylthio)anthracene-9,10-dione stands out due to its dual thioether substituents, which enhance its chemical reactivity and potential applications. Compared to its analogs, this compound exhibits unique properties such as increased solubility and stability, making it more suitable for specific industrial and research applications.
Properties
CAS No. |
116239-45-3 |
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Molecular Formula |
C29H24O2S2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfanyl-5-pentylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C29H24O2S2/c1-2-3-6-17-32-24-13-7-11-22-26(24)28(30)23-12-8-14-25(27(23)29(22)31)33-21-16-15-19-9-4-5-10-20(19)18-21/h4-5,7-16,18H,2-3,6,17H2,1H3 |
InChI Key |
WBIQRAHIXDCDTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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